Viridicatumtoxin (CAS 39277-41-3) is a structurally distinct, fungal-derived meroterpenoid antibiotic characterized by a geranyl-derived spirobicyclic ring system fused to a tetracycline-like naphthacene core [1]. Unlike conventional broad-spectrum bacterial tetracyclines, it functions primarily as a potent inhibitor of undecaprenyl pyrophosphate (UPP) synthase [1]. For procurement in drug discovery and microbiological assay development, its critical baseline properties include sub-microgram minimum inhibitory concentrations (MIC) against drug-resistant Gram-positive pathogens (such as MRSA), coupled with high solubility in standard laboratory solvents like DMSO and ethanol for reproducible high-throughput screening formulations .
Substituting Viridicatumtoxin with standard in-class antibiotics like tetracycline or chlortetracycline fundamentally alters the mechanistic basis of an assay [1]. While standard tetracyclines exert bacteriostatic effects by reversibly binding the 30S ribosomal subunit to halt protein synthesis, Viridicatumtoxin bypasses this pathway to directly target UPP synthase, a critical enzyme in bacterial cell wall peptidoglycan biosynthesis [1]. Furthermore, its distinctive spiro-bicyclic (EF ring) domain sterically hinders typical 70S ribosome binding, meaning it cannot be used as a generic translational inhibitor. Buyers must procure this exact compound when screening for cell wall synthesis inhibitors or when profiling resistance mechanisms that have already bypassed ribosomal targets.
In comparative evaluations against methicillin-resistant Staphylococcus aureus (MRSA), Viridicatumtoxin demonstrates profound potency advantages over conventional class benchmarks. It achieves a minimum inhibitory concentration (MIC) of 0.25 µg/mL, exhibiting significantly higher activity than standard tetracycline against the same resistant strains [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Tetracycline (typically >4.0 µg/mL against MRSA) |
| Quantified Difference | >16-fold higher activity than tetracycline against MRSA. |
| Conditions | In vitro micro-broth dilution assay. |
Validates the compound as a high-potency positive control for screening novel anti-MRSA therapeutics where standard tetracyclines fail.
Unlike standard tetracyclines that target the 30S ribosome, Viridicatumtoxin acts as a direct inhibitor of undecaprenyl pyrophosphate (UPP) synthase. In vitro enzyme assays utilizing Staphylococcus aureus UPPS demonstrate that Viridicatumtoxin achieves an IC50 of 3.1 µM . This targeted inhibition prevents the condensation of farnesyl diphosphate with isopentenyl diphosphate, effectively halting the production of the C55-lipid carrier essential for peptidoglycan cell wall assembly.
| Evidence Dimension | Enzyme Inhibition (IC50) against S. aureus UPPS |
| Target Compound Data | 3.1 µM |
| Comparator Or Baseline | Standard Tetracyclines (Inactive against UPPS; target 30S ribosome) |
| Quantified Difference | Mechanistic shift from ribosomal inhibition to low-micromolar UPPS inhibition. |
| Conditions | In vitro enzyme assay monitoring polyprenyl alcohol production. |
Essential for researchers requiring a validated, non-ribosomal cell wall synthesis inhibitor for mechanistic assays.
The complex spirobicyclic structure of Viridicatumtoxin results in poor aqueous solubility, which can lead to improper crystal packing or precipitation in purely aqueous buffers. However, it exhibits excellent processability in standard organic solvents, achieving solubilities of ≥1 mg/mL in DMSO, ethanol, and methanol. This allows for the preparation of highly concentrated, stable stock solutions that can be reliably aliquoted and stored at -20°C for over two years without degradation, ensuring lot-to-lot reproducibility in extended screening campaigns.
| Evidence Dimension | Stock Solution Solubility |
| Target Compound Data | ≥1 mg/mL in DMSO, Ethanol, Methanol |
| Comparator Or Baseline | Aqueous Buffer Systems (Poorly soluble, prone to precipitation) |
| Quantified Difference | Orders of magnitude higher solubility in DMSO/Ethanol compared to water. |
| Conditions | Standard laboratory formulation at 25°C. |
Dictates the required formulation strategy (DMSO/Ethanol stock) to prevent assay failure due to compound precipitation.
Due to its validated MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus, Viridicatumtoxin is ideally suited as a high-potency benchmark in micro-broth dilution assays evaluating novel antibiotics targeting resistant Gram-positive pathogens [1].
Because it specifically inhibits UPP synthase rather than the 30S ribosome, this compound is the correct choice for biochemical assays designed to isolate and study the peptidoglycan biosynthesis pathway without confounding translational inhibition [2].
The complex geranyl-derived spirobicyclic ring system makes Viridicatumtoxin a critical ligand for crystallographic or in silico docking studies aimed at mapping the farnesyl pyrophosphate (FPP) binding pocket of UPPS, guiding the rational design of next-generation inhibitors [2].